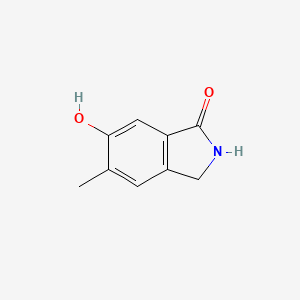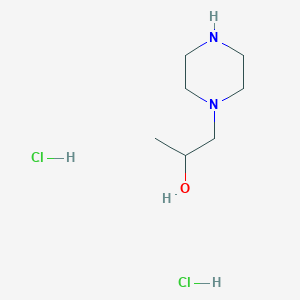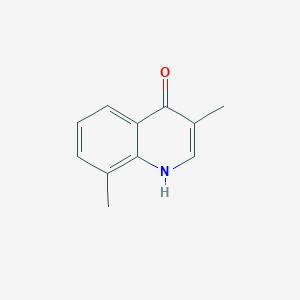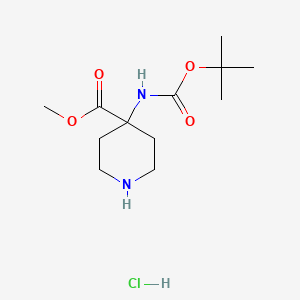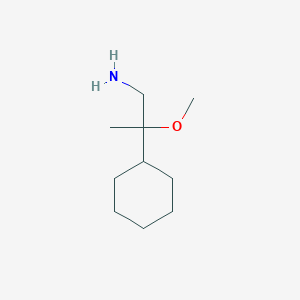
Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The InChI code for TABPC is1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9(8-14)10-6-13-7-10/h9-10,13H,4-8H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
TABPC has a molecular weight of 226.32 g/mol . It’s also worth noting that the presence of the tert-butyl group makes the compound a hydrophobic molecule.Scientific Research Applications
Cycloaddition Reactions and Stereochemistry Control
The compound has been utilized in studies focusing on cycloaddition reactions. Specifically, silylmethyl-substituted aziridine and the corresponding azetidine reacted efficiently with nitriles and carbonyl substrates to generate a variety of products. For azetidine, efficient rearrangement to the pyrrolidine skeleton was observed, with tert-butyldiphenylsilylmethyl functions controlling the regioselectivity and stereochemistry of the resulting products (Yadav & Sriramurthy, 2005).
Asymmetric Synthesis
Another application is in the asymmetric synthesis of disubstituted pyrrolidines, demonstrating a practical synthesis approach via a nitrile anion cyclization strategy. This method achieved a high overall yield and optical purity, showcasing the compound's utility in synthesizing chiral pyrrolidine derivatives with significant enantiomeric excess (Chung et al., 2005).
Ligand Synthesis for Nicotinic Receptors
Research has also explored its role in synthesizing novel ligands for nicotinic receptors. For example, a study involved coupling with [11C]iodomethane for the synthesis of a potential nicotinic receptor ligand, highlighting its application in radiopharmaceutical chemistry (Karimi & Långström, 2002).
Histamine H4 Receptor Ligands
Further research includes the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor. Optimization led to compounds demonstrating potent in vitro activity and efficacy in anti-inflammatory and pain models, indicating the compound's relevance in medicinal chemistry (Altenbach et al., 2008).
Synthesis of Highly Functionalized 2-Pyrrolidinone
Another study reported the efficient synthesis of highly functionalized 2-pyrrolidinone derivatives. These compounds facilitated the development of novel macrocyclic Tyk2 inhibitors, underscoring the compound's utility in drug discovery and development (Sasaki et al., 2020).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9(8-14)10-6-13-7-10/h9-10,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSCBCZNNHYGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate | |
CAS RN |
1314771-82-8 | |
| Record name | tert-butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)

